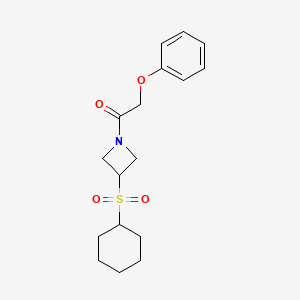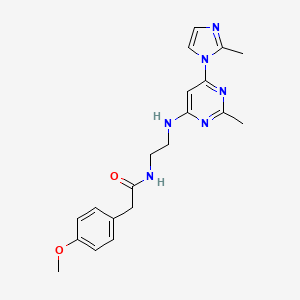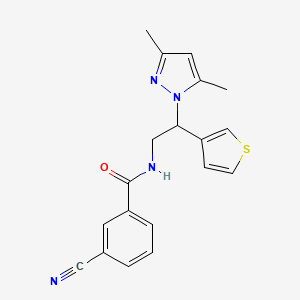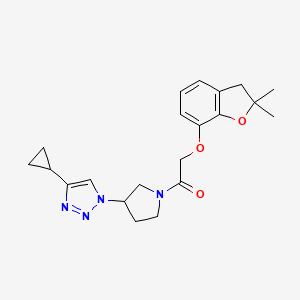
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-phenoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthetic Routes and Chemical Transformations
Development of Azetidinone Derivatives
Research has shown the synthesis of novel azetidinone derivatives containing aryl sulfonyloxy groups, showcasing the versatility of azetidinones in organic synthesis. The creation of these derivatives involves reactions with chloroacetyl chloride, leading to potential applications in pharmaceutical and material sciences (Patel & Desai, 2004).
Cyclohexanone as an Intermediate
A study highlighted the selective hydrogenation of phenol to cyclohexanone using a Pd@carbon nitride catalyst. Cyclohexanone serves as an important intermediate in various chemical syntheses, indicating the relevance of such transformations in industrial applications (Wang et al., 2011).
Mechanistic Insights into Ketone and Enolate Reactivities
The reactivities of neutral ketone and enolate forms of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones were investigated, providing valuable mechanistic insights into intramolecular cyclization reactions. Such studies contribute to understanding the fundamental aspects of chemical reactivity and designing new synthetic strategies (Ning, Otani, & Ohwada, 2018).
Formation of 2-Arylsulfanylphenols
An innovative method for creating 2-arylsulfanylphenols from cyclohexanones via dehydrogenation was described, showcasing the utility of cyclohexanones as phenol sources in constructing new C–S bonds. This demonstrates the potential for novel bond-forming strategies in synthetic chemistry (Chen et al., 2014).
Biochemical Applications
- Antitumor Activity: Azetidinone derivatives have been explored for their potential antitumor activities, with studies focusing on the synthesis and biochemical evaluation of these compounds as tubulin-targeting agents. This highlights the therapeutic potential of azetidinone derivatives in cancer treatment (Greene et al., 2016).
properties
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c19-17(13-22-14-7-3-1-4-8-14)18-11-16(12-18)23(20,21)15-9-5-2-6-10-15/h1,3-4,7-8,15-16H,2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISALMWHKRDNRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2715216.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclopropanesulfonamide](/img/structure/B2715217.png)
![3-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide](/img/structure/B2715220.png)
![N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2715222.png)


![1-[(2-Fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2715226.png)

![Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2715228.png)
